molecular formula C11H13BrClN B7453884 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B7453884
M. Wt: 274.58 g/mol
InChI Key: LUCZJURFKWVWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound that features a bicyclo[111]pentane core with a bromophenyl group attached to one of its bridgehead positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition of an amine to a bromophenyl-substituted bicyclo[1.1.1]pentane derivative. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes. These methods are chosen for their practicality and scalability, allowing for the efficient production of the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 1-Bicyclo[1.1.1]pentylamine hydrochloride

Uniqueness

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the position of the bromophenyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCZJURFKWVWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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